molecular formula C7H6BrNO3 B1523331 3-Bromo-6-methoxypicolinic acid CAS No. 1196147-56-4

3-Bromo-6-methoxypicolinic acid

Cat. No.: B1523331
CAS No.: 1196147-56-4
M. Wt: 232.03 g/mol
InChI Key: DJLLBSHGCMLODW-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-6-methoxypicolinic acid (CAS Number: 1196147-56-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C7H6BrNO3
  • Molecular Weight : 232 g/mol
  • Purity : ≥97% .

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its role in modulating enzyme activities and potential therapeutic applications. Key findings include:

  • CYP Inhibition : This compound does not inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, indicating a favorable profile for drug metabolism interactions .
  • BBB Permeability : It is classified as a blood-brain barrier (BBB) permeant, which suggests its potential for central nervous system (CNS) applications .
  • P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, which may enhance its bioavailability and therapeutic efficacy .

Structure-Activity Relationship (SAR)

The bromine atom at the 3-position and the methoxy group at the 6-position are crucial for the biological activity of this compound. The structural modifications can significantly influence its pharmacological properties.

Position Substituent Effect on Activity
3BromineEnhances lipophilicity and BBB permeability
6MethoxyModulates interaction with biological targets

Case Studies and Research Findings

  • Cholinergic Drug Synthesis :
    • Research indicates that derivatives of this compound are intermediates in synthesizing cholinergic drugs, which are used to treat gastrointestinal diseases. This highlights its relevance in medicinal chemistry .
  • Electroluminescent Devices :
    • Compounds similar to this compound have been utilized in organic electroluminescent devices, showcasing their versatility beyond medicinal applications .
  • Crystallographic Studies :
    • Detailed crystallographic analysis has provided insights into the molecular structure of related compounds, which can inform further modifications and applications in drug design .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-6-methoxypicolinic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects, particularly in treating neurological disorders and as anti-inflammatory agents. Research indicates that this compound exhibits biological activity that may be beneficial in pharmacological contexts, although specific biological activities are still under investigation .

Case Study: Neuroprotective Properties

One notable application is its role in developing neuroprotective agents. Compounds derived from this compound have shown promise in various biological assays aimed at protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

In addition to its pharmaceutical applications, this compound is also utilized in the development of agrochemicals. Its unique structural properties enable it to be used as a precursor for designing pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact .

Molecular Probes and Imaging Agents

The compatibility of this compound with various functionalization strategies makes it an attractive candidate for developing molecular probes and imaging agents. These applications are crucial for investigating biological processes at the molecular level and enhancing the understanding of complex biochemical interactions .

Properties

IUPAC Name

3-bromo-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLLBSHGCMLODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704722
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-56-4
Record name 3-Bromo-6-methoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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